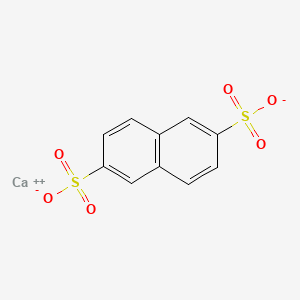

Calcium naphthalene-2,6-disulphonate

Description

Contextualization within Aromatic Sulfonate Chemistry

Aromatic sulfonates are a class of organic compounds characterized by a sulfonate group (–SO₃⁻) attached to an aromatic ring. They are typically synthesized through the sulfonation of aromatic hydrocarbons, an electrophilic aromatic substitution reaction. acs.org The sulfonation of naphthalene (B1677914), the parent hydrocarbon for the compound , is a classic example in organic chemistry that demonstrates the principles of kinetic versus thermodynamic control. acs.orgthecatalyst.org

When naphthalene is sulfonated at lower temperatures (around 80°C), the primary product is naphthalene-1-sulfonic acid, the kinetic product. acs.orgthecatalyst.org This is because the α-position (C1) is more reactive and the transition state leading to its formation is lower in energy. acs.org However, at higher temperatures (above 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. thecatalyst.orgquora.comblogspot.com The stability of the 2-isomer is attributed to reduced steric hindrance compared to the 1-isomer, where the bulky sulfonic acid group interacts unfavorably with the hydrogen atom at the 8-position. thecatalyst.orgblogspot.com

Further sulfonation of naphthalene at elevated temperatures yields a mixture of disulfonic acids, including the 2,6- and 2,7-isomers. google.com The formation of naphthalene-2,6-disulfonic acid is a thermodynamically driven process, requiring specific conditions to achieve a high yield. patsnap.comgoogle.com The resulting disulfonic acid is a strong acid that is highly soluble in water. solubilityofthings.com The acid can then be neutralized with a suitable base, such as calcium hydroxide (B78521), to form the corresponding salt, Calcium naphthalene-2,6-disulphonate. The properties of this salt, particularly its solubility and ionic nature, are dictated by the presence of the divalent calcium cation and the two sulfonate groups on the rigid naphthalene core.

Table 1: Comparative Properties of Naphthalene Sulfonic Acid Isomers This table provides a comparison of the key properties of the kinetically and thermodynamically favored monosulfonated naphthalene products.

| Property | Naphthalene-1-sulfonic acid | Naphthalene-2-sulfonic acid |

|---|---|---|

| Reaction Control | Kinetic Product (favored at ~80°C) acs.orgthecatalyst.org | Thermodynamic Product (favored at >160°C) thecatalyst.orgquora.com |

| Relative Stability | Less stable due to steric hindrance thecatalyst.orgblogspot.com | More stable quora.comblogspot.com |

| Primary Use | Intermediate for dyes and other chemicals wikipedia.org | Precursor for 2-naphthol, dyes, and pharmaceuticals wikipedia.org |

Significance of the Naphthalene-2,6-Disulfonate (B1230444) Anion as a Building Block in Materials Science

The naphthalene-2,6-disulfonate anion is a significant structural motif in materials science due to its rigid, planar, and symmetric structure combined with the reactive and functional nature of its two sulfonate groups. This unique combination allows it to be used as a monomer or a cross-linking agent in the development of advanced materials with tailored properties.

One of the most prominent applications is in the synthesis of high-performance polymers. The disodium (B8443419) salt of naphthalene-2,6-disulfonic acid is a key precursor for producing 2,6-dihydroxynaphthalene, which is a monomer used in the manufacture of advanced liquid crystal polyesters. patsnap.com Furthermore, polymers based on naphthalene sulfonates, often prepared by condensation with formaldehyde (B43269), are widely used as superplasticizers in concrete. These polymers adsorb onto cement particles, imparting a strong negative charge that causes repulsion between the particles, thereby increasing the fluidity of the concrete mix without requiring excess water. wikipedia.org The calcium salt, in particular, is relevant in this context, often being used in the neutralization step of the polymer production. wikipedia.org

The anion is also a crucial intermediate in the dye industry, where the specific positioning of the sulfonate groups influences the solubility and colorfastness of the resulting dyes. solubilityofthings.comwikipedia.org More recent research has highlighted the use of disodium 2,6-naphthalene disulfonate as a precursor for creating novel porous carbon materials. Through a one-pot, self-activating pyrolysis process, this compound can be converted into sulfur-doped porous carbons. researchgate.netacs.org These materials exhibit high surface areas and are effective adsorbents for CO₂ capture, demonstrating the potential of the naphthalene-2,6-disulfonate structure as a building block for advanced environmental applications. researchgate.netacs.org The inherent aromatic structure and the presence of sulfur in the precursor contribute to the unique porous and surface characteristics of the final carbon material. acs.org

Historical Development and Evolution of Research Perspectives

The history of this compound is intrinsically linked to the industrial and academic exploration of naphthalene chemistry, which began in the early 19th century. Naphthalene was first isolated from coal tar in the 1820s, and its chemistry became a major focus of the burgeoning organic chemical industry. google.com

The sulfonation of naphthalene was one of the earliest and most studied reactions, driven by the need for water-soluble intermediates for the synthesis of dyes. google.com In the late 19th century, the conditions governing the formation of different isomers were elucidated, leading to the understanding of kinetic versus thermodynamic control in the sulfonation process. acs.orggoogle.com The thermodynamically stable isomer, naphthalene-2,6-disulfonic acid, was historically referred to as "Ebert-Merz beta-acid". solubilityofthings.comdrugbank.com The ability to selectively produce this isomer was a significant advancement, as it opened pathways to new classes of dyes and other chemical products. google.com

Initially, research was heavily focused on the production of dyes and pigments. solubilityofthings.comwikipedia.org However, in the 20th century, the perspective on naphthalene sulfonates evolved significantly. A major development was the discovery in the 1930s that condensation products of naphthalene sulfonates with formaldehyde possessed powerful dispersing properties. hardtchemical.com This led to their widespread use as synthetic tanning agents, dispersants for synthetic rubber, and eventually as high-range water reducers (superplasticizers) for concrete. wikipedia.orghardtchemical.com

In recent years, the research focus has shifted again, exploring the naphthalene-2,6-disulfonate anion as a sophisticated building block for high-performance materials. Current research investigates its role in creating liquid crystal polymers, advanced functional materials, and, as noted previously, specialized porous carbons for environmental applications like CO₂ capture. patsnap.comresearchgate.netacs.org This evolution from a simple dye intermediate to a key component in advanced materials science underscores the enduring versatility and importance of the naphthalene-2,6-disulfonate structure.

Table 2: Chemical Data for Naphthalene-2,6-disulfonic Acid and its Salts

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Appearance | CAS Number |

|---|---|---|---|---|

| Naphthalene-2,6-disulfonic acid | C₁₀H₈O₆S₂ | 288.29 synquestlabs.com | White to off-white solid solubilityofthings.com | 581-75-9 synquestlabs.com |

| Disodium naphthalene-2,6-disulphonate | C₁₀H₆Na₂O₆S₂ | 332.26 sigmaaldrich.com | White to off-white powder innospk.com | 1655-45-4 sigmaaldrich.com |

| This compound | C₁₀H₆CaO₆S₂ | 326.35 (anhydrous) | Data not widely published | Data not widely published |

Structure

3D Structure of Parent

Properties

CAS No. |

93804-30-9 |

|---|---|

Molecular Formula |

C10H6CaO6S2 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

calcium;naphthalene-2,6-disulfonate |

InChI |

InChI=1S/C10H8O6S2.Ca/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+2/p-2 |

InChI Key |

LJYYUPYEVYMPLY-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Functionalization

Preparation Pathways for Naphthalene-2,6-Disulfonic Acid and its Salts

The industrial production of naphthalene-2,6-disulfonic acid and its subsequent conversion to salts like calcium naphthalene-2,6-disulphonate involves precise control of reaction conditions to ensure the desired isomer is obtained in high purity.

Direct Sulfonation and Isomerization Techniques

The primary method for producing naphthalene-2,6-disulfonic acid is through the sulfonation of naphthalene (B1677914). This reaction is highly sensitive to temperature. High-temperature sulfonation (typically between 140-190°C) using concentrated sulfuric acid or fuming sulfuric acid favors the formation of the thermodynamically stable beta-isomers, including the desired 2,6- and 2,7-disulfonic acids. google.comresearchgate.net At lower temperatures, the kinetically favored alpha-isomers are the main products. researchgate.net

The direct sulfonation of naphthalene often results in a mixture of isomers, with naphthalene-2,7-disulfonic acid being a significant byproduct, often forming in a ratio of approximately 2:1 to the 2,6-isomer. google.com To increase the yield of the 2,6-isomer, isomerization techniques are employed. These methods involve heating the mixture of naphthalenedisulfonic acids, which promotes the conversion of other isomers into the more stable 2,6- and 2,7-forms. google.comgoogle.com This process can be time-consuming, sometimes requiring heating for 10 to 30 hours to reach an equilibrium mixture. google.com The reaction progress and isomer distribution are typically monitored using techniques like high-pressure liquid chromatography (HPLC). google.com

A patented method describes adding a naphthalenedisulfonic acid other than the 2,6-isomer to the initial naphthalene feed before disulfonation at 140-190°C to selectively improve the yield of naphthalene-2,6-disulfonic acid. google.com Another approach involves concentrating the waste acid from previous batches, which is rich in other isomers, and heating it to 180-220°C to induce isomerization and recycle these byproducts. google.com

The table below summarizes typical reaction conditions for the sulfonation of naphthalene to produce naphthalene-2,6-disulfonic acid.

| Parameter | Value | Reference |

| Reactants | Refined Naphthalene, Concentrated Sulfuric Acid | patsnap.com |

| Temperature | 165-175°C | patsnap.com |

| Reaction Time | 5-6.5 hours | patsnap.com |

| Post-reaction | Cooling to 80-90°C, dilution with water | patsnap.com |

Optimized Salt Formation and Crystallization Processes

Once the desired naphthalene-2,6-disulfonic acid is synthesized, it is converted into its salt form, such as this compound. This is typically achieved by neutralizing the acidic sulfonation mixture.

One common laboratory and industrial method involves adding a calcium source, such as calcium oxide (CaO) or calcium carbonate (CaCO3), to the aqueous solution of the sulfonic acid. prepchem.comgoogle.com The addition of CaO, for instance, neutralizes the acid and precipitates the poorly soluble calcium sulfate (B86663) (CaSO4), which can then be removed by filtration. prepchem.com The desired this compound remains in the filtrate.

The filtrate is then typically concentrated by evaporation to induce crystallization of the calcium salt. prepchem.com The crystals can be collected by filtration, and further purification can be achieved through recrystallization. The purity of the final product is crucial for its subsequent applications.

For the isolation of related sodium salts, methods include adding sodium chloride and sodium hydroxide (B78521) to the sulfuric acid solution of the isomerized acids, causing the disodium (B8443419) salt of naphthalene-2,6-disulfonic acid to precipitate. google.com Washing the isolated filter cake with solutions like aqueous ammonia (B1221849) or ammonium (B1175870) sulfate can be employed to enhance purity and remove residual isomers like the 2,7-naphthalene disulfonic acid. patsnap.com

Derivatization Strategies of Naphthalene-2,6-Disulfonate (B1230444) Scaffolds

The naphthalene-2,6-disulfonate structure serves as a versatile platform for the synthesis of more complex molecules, notably sulfonated naphthalene-formaldehyde condensates and other functionalized derivatives.

Formation of Sulfonated Naphthalene-Formaldehyde Condensates (SNFC)

Sulfonated naphthalene-formaldehyde condensates (SNFCs) are polymers with significant industrial applications, particularly as superplasticizers for concrete and as dispersants. researchgate.netresearchgate.net The synthesis involves the condensation reaction of a naphthalenesulfonic acid, which can be the 2,6-disulfonate, with formaldehyde (B43269) under acidic conditions. researchgate.net

The general process begins with the sulfonation of naphthalene. The resulting sulfonated product is then reacted with formaldehyde (often as an aqueous solution, formalin). google.com This condensation reaction is typically carried out at elevated temperatures, for example, between 95°C and 130°C. google.comgoogle.com The final step involves neutralization of the acidic polymer. researchgate.netgoogle.com If this compound is used or if neutralization is carried out with a calcium base like calcium carbonate, a calcium salt of the SNFC is produced. google.com

The properties of the resulting SNFC, such as its dispersing ability, are influenced by the degree of condensation and the length of the polymer chains. researchgate.netepa.gov

The following table outlines typical conditions for the synthesis of SNFCs.

| Step | Reactants/Conditions | Temperature | Time | Reference |

| Sulfonation | Naphthalene, Sulfuric Acid | 150-165°C | 2-5 hours | google.com |

| Condensation | Sulfonated product, Formalin | 95-105°C | - | google.com |

| Neutralization | Condensate, Calcium Carbonate | 80-95°C | - | google.com |

Design and Synthesis of Functionalized Naphthalene Derivatives

The naphthalene-2,6-disulfonate scaffold can be chemically modified to create a variety of functionalized derivatives. The sulfonic acid groups are key to this derivatization. For instance, they can be converted into other functional groups, enabling the construction of more complex molecules.

Research has shown that naphthalene disulfonates can undergo various transformations under specific conditions. For example, under geothermal conditions (high temperatures and pressures), they can isomerize or even break down to form naphthols. wgtn.ac.nz While this demonstrates the reactivity of the molecule, controlled laboratory synthesis allows for more specific modifications.

The sulfonic acid groups, being strong electron-withdrawing groups, influence the reactivity of the naphthalene ring, directing further electrophilic substitution. The conversion of sulfonic acid groups to sulfonyl chlorides is a common strategy, as sulfonyl chlorides are versatile intermediates that can react with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. These derivatization strategies open up possibilities for creating novel compounds with tailored electronic and structural properties for various applications.

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Investigations for Molecular and Electronic Structure Analysis

Spectroscopy is a cornerstone for understanding the atomic and molecular properties of Calcium Naphthalene-2,6-disulphonate, from the connectivity of its atoms to the nature of its electronic orbitals.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Due to the C2h symmetry of the 2,6-disubstituted naphthalene (B1677914) core, the molecule presents a simplified yet informative NMR spectrum.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals for the aromatic protons. The symmetry of the molecule dictates that the protons at positions 1 and 5 are chemically equivalent, as are the protons at positions 3 and 7, and finally, the protons at positions 4 and 8. The protons at positions 1, 3, 4 (and their symmetric counterparts 5, 7, 8) will appear as distinct multiplets. Based on data for analogous naphthalene disulfonates, the protons adjacent to the electron-withdrawing sulfonate groups are the most deshielded. chemicalbook.com For instance, in disodium (B8443419) 1,5-naphthalenedisulfonate, the proton adjacent to the sulfonate group appears at 8.89 ppm. chemicalbook.com A similar downfield shift is anticipated for the H1/H5 protons in the 2,6-isomer.

¹³C NMR: The carbon-13 NMR spectrum will also be simplified due to symmetry. It is expected to display three signals for the six unique carbon environments in the naphthalene ring system: C-2/C-6 (bearing the sulfonate groups), C-1/C-5, C-3/C-7, C-4/C-8, and the two bridgehead carbons C-9/C-10. The carbons directly attached to the sulfonate groups (C2/C6) will be significantly shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Naphthalene-2,6-disulphonate Anion

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | H-1, H-5 | ~8.5 - 9.0 | Doublet |

| ¹H | H-3, H-7 | ~7.8 - 8.2 | Doublet of doublets |

| ¹H | H-4, H-8 | ~7.4 - 7.8 | Doublet |

| ¹³C | C-2, C-6 | ~145 | Singlet |

| ¹³C | C-1, C-5 | ~128 | Singlet |

| ¹³C | C-3, C-7 | ~127 | Singlet |

| ¹³C | C-4, C-8 | ~129 | Singlet |

| ¹³C | C-9, C-10 | ~135 | Singlet |

Infrared (IR) and Raman spectroscopies are complementary techniques used to probe the vibrational modes of the molecule, providing a fingerprint for its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorptions from the sulfonate (SO₃⁻) groups. Key vibrational bands include the asymmetric and symmetric stretching modes of the S=O bonds, which are typically observed in the regions of 1190-1130 cm⁻¹ and 1040 cm⁻¹, respectively. researchgate.net The C-S bond stretching vibration appears around 680 cm⁻¹. researchgate.net Additional bands corresponding to the aromatic ring, such as C=C stretching (1600-1450 cm⁻¹) and C-H bending vibrations, are also present. IR spectra for the analogous disodium naphthalene-2,6-disulphonate confirm these characteristic regions. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the naphthalene ring system. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. researchgate.net Characteristic Raman peaks for naphthalene derivatives are found at approximately 1380 cm⁻¹ and 1576 cm⁻¹, corresponding to ring breathing and stretching modes. researchgate.netnih.gov The symmetric S=O stretch of the sulfonate group is also Raman active.

Table 2: Key Vibrational Frequencies for Naphthalene-2,6-disulphonate

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy |

| ~3100 | Aromatic C-H Stretch | IR, Raman |

| ~1600-1450 | Aromatic C=C Ring Stretch | IR, Raman |

| ~1380 | Naphthalene Ring Breathing | Raman |

| ~1190-1130 | Asymmetric O=S=O Stretch | IR |

| ~1040 | Symmetric O=S=O Stretch | IR, Raman |

| ~680 | C-S Stretch | IR |

UV-Visible spectroscopy is employed to study the electronic transitions within the molecule. The absorption spectrum of this compound is governed by the π-electron system of the naphthalene core.

The spectrum is expected to exhibit strong absorption bands in the ultraviolet region, characteristic of π→π* transitions. bit.edu.cn For naphthalene and its derivatives, multiple absorption bands are typically observed. nih.gov The introduction of sulfonate groups may cause a slight shift (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted naphthalene due to their electronic influence on the aromatic system. Studies on naphthalene bridged disilanes show that extended conjugation results in a red-shift of the absorption maxima. nih.gov The electronic transitions in naphthalene dimers have been extensively studied, providing a theoretical basis for understanding the absorption spectra. mdpi.comrsc.org

Table 3: Expected UV-Visible Absorption Maxima and Electronic Transitions

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition |

| ~220-230 nm | High | π→π* (¹Bb) |

| ~275-285 nm | Moderate | π→π* (¹La) |

| ~310-320 nm | Low | π→π* (¹Lb) |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within the material.

For this compound, high-resolution scans of the Ca 2p, S 2p, O 1s, and C 1s core levels provide detailed chemical state information.

Ca 2p: The Ca 2p spectrum is expected to show a doublet (Ca 2p₃/₂ and Ca 2p₁/₂) with the Ca 2p₃/₂ peak appearing around 347.3 eV, which is characteristic of calcium in a +2 oxidation state bonded to an electronegative group like sulfonate. researchgate.netxpsfitting.com

S 2p: The sulfur 2p peak is a key indicator of the sulfonate group. A binding energy of approximately 167-169 eV is characteristic of sulfur in the +6 oxidation state, confirming the presence of the -SO₃⁻ moiety. researchgate.netnih.gov

O 1s: The oxygen 1s spectrum can be deconvoluted into components representing the oxygen atoms in the sulfonate groups (S-O) and potentially adsorbed water or surface carbonate contamination.

C 1s: The carbon 1s spectrum can be resolved into at least two main components: one for the C-C/C-H bonds of the aromatic ring and another, shifted to a higher binding energy, for the carbons directly bonded to the sulfonate groups (C-S).

Table 4: Expected XPS Core Level Binding Energies for this compound

| Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

| Ca 2p₃/₂ | ~347.3 | Ca²⁺ in Calcium Sulfonate researchgate.netxpsfitting.com |

| S 2p | ~168.5 | S⁶⁺ in Sulfonate (R-SO₃⁻) researchgate.netutm.my |

| O 1s | ~532.0 | Oxygen in Sulfonate (S-O) |

| C 1s | ~284.8 | Aromatic C-C, C-H |

| C 1s | ~285.5-286.0 | Aromatic C-S |

Diffraction Methods for Crystalline and Supramolecular Assemblies

Diffraction techniques are indispensable for analyzing the long-range order and crystal structure of solid materials.

Powder X-ray Diffraction (PXRD) is a primary technique for characterizing the crystalline nature of this compound. The analysis of a powdered sample yields a diffraction pattern that is a unique fingerprint of its specific crystalline phase.

Table 5: Representative Data from a Hypothetical PXRD Pattern

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 80 |

| 24.8 | 3.59 | 65 |

| 28.3 | 3.15 | 30 |

Microscopic and Thermal Analysis of Material Systems

Beyond the atomic scale, the characterization of a material's macroscopic and thermal properties is essential for its practical application and understanding its stability.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a material at the micro- and nanoscale. For this compound, which is typically produced as a crystalline powder, SEM analysis would reveal the size, shape, and aggregation of the crystallites.

Based on observations of similar organic salts, the morphology of this compound powders would likely consist of well-defined crystalline habits. These could range from plate-like structures, reflecting the layered packing of the naphthalene units, to more equiaxed or prismatic crystals. The particle size distribution and the degree of agglomeration can also be assessed, which are important parameters for powder flow and processing.

| Morphological Feature | Expected Observation |

| Crystal Habit | Plate-like, prismatic, or irregular |

| Particle Size | 1 - 50 µm |

| Surface Texture | Smooth facets with some surface steps or defects |

| Agglomeration | May form larger agglomerates from smaller primary particles |

Note: These morphological characteristics are based on general expectations for crystalline organic salts and require experimental verification for this compound.

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for determining the thermal stability and phase transitions of a material.

For a hydrated salt like this compound, a TGA thermogram would be expected to show an initial weight loss corresponding to the dehydration of the material. This typically occurs in one or more steps, depending on the binding energies of the different water molecules in the crystal lattice. Following dehydration, the anhydrous compound would be stable up to a higher temperature, at which point the decomposition of the organic naphthalene-2,6-disulphonate anion begins. Studies on the thermal stability of naphthalene disulfonic acids indicate that the decomposition of the naphthalene backbone occurs at temperatures above 300°C. wgtn.ac.nz

A DSC thermogram would complement the TGA data by showing the energetic changes associated with these processes. Endothermic peaks would be observed for dehydration and decomposition. Any polymorphic phase transitions in the material would also be visible as endothermic or exothermic peaks prior to decomposition.

| Thermal Event | Technique | Expected Temperature Range (°C) | Observation |

| Dehydration | TGA | 100 - 200 | Weight loss corresponding to the removal of water molecules. |

| Dehydration | DSC | 100 - 200 | Endothermic peak(s). |

| Onset of Decomposition | TGA | > 300 | Significant weight loss due to the breakdown of the organic moiety. wgtn.ac.nz |

| Decomposition | DSC | > 300 | Complex series of endothermic and/or exothermic peaks. |

Note: The temperature ranges are estimates and the actual thermal behavior may vary. The decomposition data is informed by studies on the parent acid. wgtn.ac.nz

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the fundamental electronic properties of the naphthalene-2,6-disulphonate anion and its interaction with the calcium cation. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules, including naphthalene (B1677914) derivatives and their metal complexes. niscpr.res.inbohrium.comresearchgate.net DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. This makes it suitable for investigating the geometry, electronic properties, and reactivity of Calcium naphthalene-2,6-disulphonate.

Studies on related naphthalene-sulfonic acid derivatives have utilized DFT to optimize molecular structures and analyze electronic properties. tandfonline.comresearchgate.net For the naphthalene-2,6-disulphonate anion, DFT can be used to calculate key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. biomedres.us For instance, DFT calculations on various substituted naphthalenes show that the addition of functional groups, such as sulfonate groups, significantly alters the HOMO-LUMO energy gap. researchgate.net

The interaction between the negatively charged sulfonate groups and the Ca²⁺ cation is primarily electrostatic. DFT can model this interaction, providing details on the coordination geometry and the nature of the ionic bond. The sulfonate group can act as a multidentate ligand, with its oxygen atoms coordinating with the calcium ion. researchgate.net Computational modeling combined with spectroscopic techniques has been used to determine binding constants and elucidate complex formation mechanisms between sulfonate-containing molecules and metal ions like Ca²⁺. patsnap.com

At interfaces, DFT helps to understand how the molecule interacts with surfaces. For example, in the context of mineral surfaces, the sulfonate groups are known to form strong hydrogen bonds and electrostatic interactions, which govern adsorption mechanisms. acs.orgacs.org

Table 1: Illustrative DFT-Calculated Properties for Naphthalene Derivatives (Note: This table presents example data for related compounds to illustrate the outputs of DFT calculations, as specific data for this compound is not readily available in the literature.)

| Compound | Method/Basis Set | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Reference Finding |

|---|---|---|---|---|

| Naproxen | B3LYP/6-31g+(d,p) | 4.4665 | - | Demonstrates typical energy gap for a naphthalene derivative. biomedres.us |

| Naphthalene-based azo dye | B3LYP/6–311+G(d,p) | 2.947 | - | Shows reduction in energy gap due to extended conjugation and functional groups. researchgate.net |

| Naphthalene | B3LYP/6-311++G(d,p) | ~5.5 | 0 | Serves as a baseline for comparison with substituted naphthalenes. researchgate.net |

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the electronic structure problem without using empirical parameters. These methods are generally more computationally demanding than DFT but can provide higher accuracy for smaller systems.

For a molecule like naphthalene-2,6-disulphonate, ab initio calculations, such as Møller–Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, can be employed to obtain highly accurate electronic energies and structural parameters. These methods are particularly useful for benchmarking the results from less computationally expensive methods like DFT. For example, a study on a naphthalene metabolite used ab initio calculations at the 4-21G level to refine the molecular geometries of different conformations. nih.gov While computationally intensive, such methods can precisely determine the effects of substituent groups on the aromatic ring structure. nih.gov

The shallow potential energy surface of interactions between water and polycyclic aromatic hydrocarbons (PAHs) can be challenging to describe with static computations. In such cases, ab initio molecular dynamics, which calculates forces from first principles at each time step, can provide a more accurate picture of the dynamic interactions. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. For this compound, MD is invaluable for studying its behavior in solution, including its interaction with solvent molecules, its tendency to adsorb onto surfaces, and its potential to self-assemble.

MD simulations are a powerful tool for investigating the adsorption of molecules from a solution onto a solid surface. ausimm.com For this compound, this is relevant for applications where it interacts with mineral or other material surfaces. Simulations can reveal the preferred orientation of the molecule upon adsorption and the key forces driving the process.

Studies on the adsorption of naphthalene and related sulfonated surfactants on clay and mineral surfaces have shown that the process is driven by a combination of van der Waals forces and electrostatic interactions. acs.orgmdpi.com The naphthalene ring tends to interact with surfaces via weaker van der Waals forces, while the highly charged sulfonate groups dominate the interaction, especially with charged surfaces. mdpi.com

The sulfonate groups can form strong, localized interactions, such as hydrogen bonds with surface hydroxyl groups, acting like a "three-pin plug" that anchors the molecule to the surface. acs.org The presence of the Ca²⁺ ion can further mediate these interactions, potentially forming bridges between the sulfonate groups and negatively charged sites on a surface or between multiple sulfonate anions. nih.gov MD simulations of similar systems have shown that the mobility of adsorbed molecules is significantly lower than in the bulk solution, indicating strong surface binding. acs.org

In solution, amphiphilic molecules like this compound can spontaneously organize into larger, ordered structures. MD simulations can elucidate the mechanisms behind this self-assembly. The driving forces for the assembly of aromatic molecules typically include a combination of hydrophobic interactions, π-π stacking between the naphthalene rings, and electrostatic interactions involving the ionic groups. acs.orgnih.gov

Simulations of various surfactants in aqueous solutions have shown they can spontaneously form micelles. rsc.org For this compound, the hydrophobic naphthalene cores would likely aggregate to minimize contact with water, while the hydrophilic sulfonate groups and their associated calcium ions would remain exposed to the aqueous phase. MD simulations can track the formation of these aggregates from an initial random distribution, revealing the kinetics and thermodynamics of the process. Studies on the self-assembly of aromatic amino acids have similarly highlighted the crucial role of aromatic stacking and hydrogen bonding in forming stable nanostructures. acs.orgrsc.org The chirality and specific chemical nature of the interacting molecules can significantly alter the resulting morphology of the assembled structures. nih.govmdpi.com

Predictive Modeling for Material Design and Property Optimization

Computational models can be used not only to understand existing systems but also to predict the properties of new materials. By correlating calculated molecular descriptors with macroscopic properties, predictive models can guide the design of molecules with optimized performance.

For salts like this compound, computational methods can help predict key properties relevant to material development, such as solubility, stability, and hygroscopicity. nih.gov For instance, multivariate analysis techniques like Principal Components Analysis (PCA) and Partial Least Squares (PLS) can be used to build predictive models that link calculated quantum mechanical properties of the counterion (like Ca²⁺) and the active molecule (naphthalene-2,6-disulphonate) to experimental outcomes. nih.govresearchgate.net

These models can reveal the relative importance of different molecular descriptors. For example, while hydrophilicity of the counterion might be expected to increase solubility, strong lattice interactions, which can also be estimated computationally, may decrease it. nih.gov In the context of salt damage to porous materials, thermodynamic models can predict the conditions under which crystallization will occur based on supersaturation and the material's mechanical properties, a process that is highly relevant for ionic compounds like this compound. tudelft.nl Such predictive power is crucial for assessing risk and designing durable materials. researchgate.net

Supramolecular and Coordination Chemistry of Naphthalene 2,6 Disulfonate Ligands

Construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and their porous subclass, metal-organic frameworks (MOFs), are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. The use of naphthalene-2,6-disulfonate (B1230444) as a ligand in conjunction with calcium ions presents a rich area for crystal engineering, governed by the interplay of metal coordination preferences and ligand geometry.

The design of CPs and MOFs from calcium and naphthalene-2,6-disulfonate is guided by fundamental principles of coordination chemistry. Calcium(II) is a hard Lewis acid, showing a strong preference for coordination with hard oxygen donor atoms, such as those in the sulfonate groups (-SO₃⁻) nih.gov. Unlike transition metals with rigid coordination geometries, the Ca²⁺ ion is characterized by a flexible coordination sphere, capable of accommodating high and variable coordination numbers (typically ranging from 6 to 9) mdpi.com. This flexibility is a key factor in the structural diversity of calcium-based frameworks mdpi.comnih.gov.

The naphthalene-2,6-disulfonate ligand acts as a rigid, linear "strut" or linker. Its two sulfonate groups, positioned at opposite ends of the naphthalene (B1677914) core, can bridge multiple calcium centers, facilitating the formation of extended 1D, 2D, or 3D networks rsc.org. Each sulfonate group can coordinate to metal ions in several modes, including monodentate, bidentate chelating, or bridging, further contributing to the potential for structural variation. The combination of a flexible, oxophilic metal node (Ca²⁺) with a rigid, ditopic linker (naphthalene-2,6-disulfonate) is a foundational strategy for constructing robust, extended coordination networks.

The structural diversity observed in alkaline earth metal-organic frameworks stems directly from the flexible coordination environment of the metal ions and the versatility of the organic linkers nih.govrsc.orgresearchgate.net. For calcium naphthalene-2,6-disulfonate systems, this diversity manifests in the formation of various network topologies. Depending on the precise synthesis conditions, the resulting frameworks can range from simple one-dimensional (1D) chains to two-dimensional (2D) layers and complex three-dimensional (3D) architectures nih.govrsc.org.

In a hypothetical 1D arrangement, Ca²⁺ ions could be linked by the disulfonate ligands into infinite chains. These chains can then self-assemble through weaker interactions like hydrogen bonds or π-π stacking between the naphthalene rings to form higher-dimensional supramolecular structures. In 2D or 3D frameworks, the Ca²⁺ ions act as nodes connected in multiple directions by the disulfonate linkers, creating robust networks with defined topologies. The specific topology is dictated by the coordination number of the calcium ion and the coordination mode of the sulfonate groups.

| Compound Name/Reference | Metal Ion | Organic Linker | Dimensionality | Key Structural Feature |

|---|---|---|---|---|

| UPJS-6 rsc.org | Ca(II) | Methanetetrabenzoate | 3D | Microporous framework with Ca₄ clusters as secondary building units. |

| [Ca(ind)₂(EtOH)₂]n nih.gov | Ca(II) | Indomethacin (carboxylate) | 2D | Layered structure stabilized by zig-zag calcium-carboxylate chains. |

| AEMOF-4 researchgate.net | Ca(II) | 2,5-dihydroxy-terephthalic acid | 3D | Framework exhibiting ligand-based fluorescence sensitive to the metal ion. |

| SIMOF-4 mdpi.com | Ca(II) | 2,3-dihyrdoxyterephthalate | 3D | Three-dimensional network based on a dimeric calcium unit. |

The final crystal structure of a coordination polymer is not solely determined by the choice of metal and ligand but is also highly sensitive to the reaction conditions. Parameters such as solvent composition, temperature, pH, and the presence of modulator molecules can profoundly influence the crystallization process and direct the formation of specific structural polymorphs frontiersin.orgnih.gov.

Solvents play a multifaceted role in the synthesis of MOFs. They can coordinate directly to the metal centers, act as templates around which the framework grows, or influence the solubility of the precursors, thereby affecting nucleation and crystal growth rates rsc.orgmdpi.comresearchgate.net. For instance, using a coordinating solvent like dimethylformamide (DMF) versus a non-coordinating solvent like benzene could lead to entirely different structures, as the DMF molecule might occupy a potential coordination site on the calcium ion, preventing further extension of the network in that direction nih.gov. Similarly, changes in temperature can favor the formation of a thermodynamically stable product over a kinetically favored one, leading to different framework topologies from the same set of reagents mdpi.com.

The porosity of a MOF is a direct consequence of its network structure, which is defined by the geometry of the metal nodes and the length and rigidity of the organic linkers globethesis.com. The naphthalene-2,6-disulfonate ligand is a rigid linker of a fixed length, which means the potential void space within a framework is largely determined by how these linkers are arranged in 3D space.

A framework with a topology that prevents efficient packing of the linkers will result in permanent porosity. The size and shape of the pores are dictated by the distance between the calcium nodes and the orientation of the naphthalene rings. The aromatic surfaces of the naphthalene linkers lining the pores can offer specific binding sites for guest molecules through π-π and C-H-π interactions mdpi.com. However, it is also common for multiple independent frameworks to grow through one another, a phenomenon known as interpenetration. This can significantly reduce or eliminate the expected porosity of the material. The degree of interpenetration can sometimes be controlled by adjusting the reaction conditions during synthesis researchgate.net.

Intercalation Chemistry in Layered Double Hydroxides (LDH)

Layered double hydroxides (LDHs) are a class of anionic clays with the general formula [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺[Aⁿ⁻]ₓ/ₙ·mH₂O. Their structure consists of positively charged brucite-like layers and an interlayer region containing charge-compensating anions (Aⁿ⁻) and water molecules nih.gov. These interlayer anions are mobile and can be exchanged with other anions, making LDHs excellent hosts for intercalating functional molecules like naphthalene-2,6-disulfonate.

The primary mechanism for incorporating naphthalene-2,6-disulfonate into the interlayer space of an LDH is anion exchange. This process is driven by the electrostatic attraction between the negatively charged sulfonate groups of the guest molecule and the positively charged host layers nih.gov. The divalent disulfonate anion (NDS²⁻) can replace monovalent anions like Cl⁻ or NO₃⁻ that are commonly present in as-synthesized LDHs. Another effective method is the co-precipitation technique, where the LDH is synthesized in a solution already containing the naphthalene-2,6-disulfonate anions, leading to their direct intercalation as the layers form researchgate.net.

The efficiency of intercalation depends on several factors, including the charge density of the LDH layers, the concentration of the disulfonate anion in the solution, and the presence of competing anions, particularly carbonate, which has a high affinity for the LDH interlayer mdpi.com. Upon intercalation, the naphthalene-2,6-disulfonate anions arrange themselves within the interlayer gallery to maximize host-guest interactions. This process is accompanied by a significant expansion of the interlayer distance (basal spacing), which can be readily detected by powder X-ray diffraction (PXRD) researchgate.net. Studies on related systems suggest that the aromatic naphthalene rings may adopt a tilted orientation with respect to the hydroxide (B78521) layers to accommodate their size and optimize packing rsc.org.

| LDH System | Interlayer Anion | Basal Spacing (d₀₀₃) |

|---|---|---|

| Mg/Al-LDH | Nitrate (Precursor) | ~0.88 nm |

| Mg/Al-LDH researchgate.net | Naphthalene-2,6-disulfonate | 1.68 nm |

Structural Orientation and Stability of Intercalated Anions within LDH Interlayers

The intercalation of organic anions into the interlayer space of Layered Double Hydroxides (LDHs) is a widely utilized method for the modification of these materials. The structural arrangement and stability of the guest anion within the host LDH layers are crucial factors that determine the properties of the resulting composite material. In the case of naphthalene-2,6-disulfonate (NDS), its size, charge, and aromatic nature dictate its orientation and interaction within the LDH interlayer.

When naphthalene-2,6-disulfonate anions are intercalated into Mg-Al LDH, they arrange themselves in the interlayer space to balance the positive charge of the brucite-like layers. researchgate.net The intercalation leads to a change in the basal spacing of the LDH, which can be observed through X-ray diffraction (XRD). For instance, in one study, the intercalation of 2,6-NDS into Mg-Al LDH resulted in diffraction peaks that were broad and of reduced intensity, suggesting a variable basal spacing. researchgate.net This variability can be attributed to different possible orientations of the anion within the interlayer.

The orientation of the intercalated NDS anions can be influenced by the charge density of the LDH layers and the concentration of the anion in the exchange solution. At low concentrations, the anions may lie flat in a monolayer within the interlayer space. As the concentration increases, they may adopt a tilted or even a bilayer arrangement to accommodate more anions and maximize the electrostatic and hydrogen bonding interactions. The flexibility of the LDH interlayer space allows for this adjustment in the orientation and arrangement of the guest anions to achieve a stable structure. nih.gov

| Intercalated Anion | Host LDH | Basal Spacing (Å) | Observations |

| 2,6-Naphthalene disulfonate | Mg-Al LDH | Variable | Broad and reduced intensity diffraction peaks |

Data compiled from a study on the intercalation of aromatic anions into Mg-Al LDH. researchgate.net

Host-Guest Interactions and Their Influence on Composite Properties

The interactions between the host LDH and the guest naphthalene-2,6-disulfonate anion significantly influence the physicochemical properties of the resulting composite material. These host-guest interactions can lead to enhancements in thermal stability, mechanical properties, and flame retardancy of polymers when the LDH-NDS composite is used as a filler. mdpi.com

The flame retardant properties of polymers can also be significantly improved by the addition of LDH-NDS composites. The flame retardancy mechanism of LDHs involves endothermic decomposition, which releases water vapor and cools the material, and the formation of a protective metal oxide char layer. mdpi.com The specific nature of the intercalated anion can influence the quality and effectiveness of this char layer.

Furthermore, the host-guest interactions can affect the anion exchange capacity and selectivity of the LDH. The intercalation of a specific anion like NDS can modify the interlayer environment, making it more or less favorable for the exchange with other anions. The controlled release of the intercalated NDS anion is another property that is governed by the strength of the host-guest interactions. A stronger interaction will result in a slower, more sustained release, which can be advantageous in certain applications. The stability of the intercalated species is a key factor, as a loss of the guest anion from the LDH structure can lead to a decrease in performance over time. researchgate.net

| Property | Influence of LDH-NDS Intercalation | Mechanism |

| Thermal Stability | Enhanced | Barrier effect of LDH layers, enhanced char formation from the aromatic anion. mdpi.com |

| Flame Retardancy | Improved | Endothermic decomposition of LDH, formation of a protective char layer. mdpi.com |

| Anion Exchange | Modified | Alteration of the interlayer environment by the guest anion. |

Mechanistic Investigations of Interactions and Transformations

Adsorption Phenomena and Surface Interactions

The efficacy of Calcium naphthalene-2,6-disulphonate as a surface-active agent is fundamentally governed by its adsorption at solid-liquid interfaces. The molecular structure, featuring a hydrophobic naphthalene (B1677914) core and hydrophilic sulfonate groups, dictates its orientation and interaction with substrates. researchgate.net

Adsorption Kinetics and Equilibrium Modeling on Inorganic Substrates

The adsorption of naphthalene sulfonate derivatives onto inorganic substrates, such as cement particles, has been a subject of significant research. Studies on related poly-naphthalene sulfonate (PNS) compounds indicate that the adsorption process can often be described by specific kinetic and equilibrium models, which provide insights into the nature of the interaction.

The adsorption of high molecular weight naphthalene sulfonate formaldehyde (B43269) condensate (FDN), a compound class to which this compound is related, has been shown to follow the Langmuir adsorption model. researchgate.net This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. researchgate.netwikipedia.orgnih.gov The Langmuir isotherm describes the relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid surface at equilibrium.

Conversely, unfractionated FDN, which contains a mixture of molecular weights, may exhibit multilayer adsorption characteristics. researchgate.net The adsorption kinetics for similar compounds have been found to fit a pseudo-second-order model, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.govresearchgate.net

Table 1: Adsorption Isotherm Models for Naphthalene Sulfonates on Inorganic Surfaces This table is illustrative and based on findings for related naphthalene sulfonate compounds.

| Isotherm Model | Description | Applicability to Naphthalene Sulfonates |

|---|---|---|

| Langmuir | Assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. wikipedia.orgnih.gov | Often applicable to high molecular weight fractions, suggesting a uniform surface coverage. researchgate.net |

| Freundlich | Empirical model for non-ideal adsorption on heterogeneous surfaces and multilayer adsorption. nih.govresearchgate.netmdpi.com | May describe the adsorption of unfractionated or lower molecular weight naphthalene sulfonates. researchgate.net |

Impact of Surface Charge and Morphology on Adsorption Affinity

The surface characteristics of the inorganic substrate play a crucial role in the adsorption of this compound. The adsorption affinity is significantly influenced by the substrate's surface charge and morphology. As an anionic surfactant, the sulfonate groups of the molecule are negatively charged in aqueous solutions. This leads to strong electrostatic interactions with positively charged sites on the substrate surface.

For instance, in cementitious systems, cement particles in water develop a surface charge. The adsorption of anionic superplasticizers like naphthalene sulfonates is driven by the attraction between the negatively charged sulfonate groups and the positively charged sites on the cement particles. superplasticizers.com The density and distribution of these charges on the surface will directly impact the extent of adsorption.

The morphology and specific surface area of the substrate are also key factors. A higher specific surface area provides more available sites for adsorption, leading to a greater uptake of the compound. The particle size distribution of the substrate material can also influence adsorption, with finer particles generally showing higher adsorption per unit mass due to their larger surface area. concrete.org

Competitive Adsorption Mechanisms in Multi-Component Systems

For example, in cement pastes, sulfate (B86663) ions (SO₄²⁻) can compete with naphthalene sulfonate molecules for adsorption sites on the cement particles. researchgate.net An increase in the concentration of sulfate ions in the liquid phase can hinder the adsorption of the naphthalene sulfonate, thereby reducing its dispersing effectiveness. researchgate.net

Similarly, other admixtures, such as sodium tripolyphosphate (STPP), can exhibit competitive adsorption with naphthalene sulfonates. researchgate.net In some cases, the preferential adsorption of one component can reduce the adsorption of another. For instance, STPP can form complexes with calcium ions and adsorb preferentially onto cement particles, occupying adsorption sites that would otherwise be available for naphthalene sulfonates. researchgate.net This can lead to a decrease in the adsorbed amount of the naphthalene sulfonate.

Table 2: Factors Influencing Competitive Adsorption of Naphthalene Sulfonates This table is illustrative and based on findings for related naphthalene sulfonate compounds.

| Competing Species | Mechanism of Competition | Impact on Naphthalene Sulfonate Adsorption |

|---|---|---|

| Sulfate Ions (SO₄²⁻) | Compete for positively charged adsorption sites on the substrate surface. researchgate.net | Reduced adsorption of naphthalene sulfonate. researchgate.net |

| Other Admixtures (e.g., STPP) | Preferential adsorption or complex formation leading to the occupation of adsorption sites. researchgate.net | Can either decrease or in some cases enhance the overall performance depending on the interaction. researchgate.net |

Dispersion and Colloid Stability Mechanisms

This compound is widely recognized for its role as a dispersant, which is crucial for controlling the stability and rheology of colloidal suspensions. Its effectiveness stems from its ability to adsorb onto particle surfaces and induce repulsive forces that prevent agglomeration.

Role of Electrostatic Repulsion in Stabilizing Particulate Suspensions

The primary mechanism by which this compound stabilizes particulate suspensions is through electrostatic repulsion. Upon adsorption onto particle surfaces, the negatively charged sulfonate groups are oriented towards the aqueous phase. researchgate.net This imparts a significant negative charge to the particles, which can be quantified by measuring the zeta potential. researchgate.net

When two particles with a similar surface charge approach each other, a repulsive electrostatic force arises between their electrical double layers. If this repulsive force is strong enough to overcome the attractive van der Waals forces between the particles, it prevents them from flocculating or agglomerating. superplasticizers.com This electrostatic stabilization is a key factor in the dispersing effect of naphthalene sulfonates in systems like cement pastes and dye dispersions. The magnitude of the zeta potential is a good indicator of the stability of the dispersion; a higher absolute value of the zeta potential generally corresponds to a more stable suspension. researchgate.net

Adsorption Layer Formation and its Influence on Rheological Properties

The formation of an adsorption layer of this compound on particle surfaces not only provides electrostatic repulsion but also contributes to steric hindrance. The adsorbed molecules form a layer that physically prevents close contact between particles. The thickness and density of this adsorbed layer are influenced by the molecular weight and concentration of the naphthalene sulfonate. researchgate.net

The combined effects of electrostatic repulsion and steric hindrance lead to a significant modification of the rheological properties of the suspension. In a flocculated system, particles are aggregated, leading to high viscosity and yield stress. mdpi.com The addition of a dispersant like this compound breaks down these flocs, resulting in a well-dispersed system. This deflocculation leads to a reduction in the viscosity and yield stress of the suspension, improving its fluidity and workability. mdpi.comijcce.ac.ir The extent of this rheological modification is generally correlated with the adsorbed amount of the dispersant.

Table 3: Influence of Naphthalene Sulfonate Adsorption on Suspension Properties This table is illustrative and based on findings for related naphthalene sulfonate compounds.

| Property | Effect of Adsorption | Underlying Mechanism |

|---|---|---|

| Zeta Potential | Becomes more negative. researchgate.net | Adsorption of anionic sulfonate groups on the particle surface. superplasticizers.com |

| Viscosity | Decreases. mdpi.comijcce.ac.ir | Deflocculation of particle agglomerates due to electrostatic and steric repulsion. mdpi.com |

| Yield Stress | Decreases. mdpi.com | Weakening of the interparticle network structure. |

| Fluidity/Workability | Increases. superplasticizers.comijcce.ac.ir | Enhanced particle mobility in the dispersed state. |

Degradation and Environmental Fate Studies

Microbial Degradation Pathways of Sulfonated Naphthalenes

The microbial degradation of sulfonated naphthalenes, including disulfonated isomers like naphthalene-2,6-disulfonate (B1230444), is a complex process primarily undertaken by specific bacterial strains. While many microorganisms can degrade the parent compound naphthalene, the presence of sulfonate groups renders the molecule more resistant to biodegradation. frontiersin.orgnih.gov However, certain bacteria have evolved enzymatic machinery to cleave the carbon-sulfur bond, initiating the breakdown of these compounds.

Research has shown that the initial step in the aerobic degradation of naphthalenesulfonates is typically an attack by a dioxygenase enzyme. wgtn.ac.nznih.gov This enzyme hydroxylates the aromatic ring, often leading to the spontaneous elimination of the sulfite (B76179) group to form 1,2-dihydroxynaphthalene. nih.govwgtn.ac.nz From this intermediate, the metabolic pathway can merge with the classical naphthalene degradation pathway, proceeding via intermediates like salicylic (B10762653) acid or gentisic acid, which are then funneled into the central carbon metabolism of the bacterium. nih.govwgtn.ac.nz

The degradation of naphthalenedisulfonates, such as the 2,6-isomer, is metabolically more challenging. Complete mineralization often requires a consortium of bacteria with complementary catabolic capabilities. wgtn.ac.nz Studies have identified bacterial species, such as those from the genera Pseudomonas and Pigmentiphaga, that are capable of degrading naphthalenedisulfonates. nih.gov For instance, Pigmentiphaga daeguensis ASL4 has been shown to metabolize naphthalene-2,6-disulfonate. nih.gov The degradation pathway for disulfonated naphthalenes involves a sequential removal of the sulfonate groups. The first desulfonation can occur through a regioselective dihydroxylation of the sulfonated ring. wgtn.ac.nz The second desulfonation may happen at a later stage, for example, during the hydroxylation of an intermediate like 5-sulfosalicylic acid to yield gentisic acid. wgtn.ac.nz

The table below summarizes key bacterial genera and the initial enzymatic steps involved in the degradation of sulfonated naphthalenes.

| Bacterial Genus | Key Initial Enzyme | Initial Reaction | Subsequent Intermediates |

| Pseudomonas | Naphthalene 1,2-dioxygenase | Dihydroxylation and desulfonation | 1,2-Dihydroxynaphthalene, Salicylic acid, Gentisic acid |

| Pigmentiphaga | Naphthalenedisulfonate 1,2-dioxygenase | Dihydroxylation and desulfonation | 1,2-Dihydroxynaphthalene-6-sulfonate, Gentisate |

Investigation of Thermal Decomposition Processes and Products

The thermal stability and decomposition of this compound are important considerations in industrial applications and for understanding its fate in high-temperature environments. Studies on the thermal stability of naphthalenedisulfonates (NDS) under geothermal conditions have provided significant insights into their decomposition pathways.

Research indicates that the thermal stability of NDS isomers is influenced by factors such as temperature, pH, and the presence of salts. wgtn.ac.nz In hydrothermal solutions, 2,6-naphthalenedisulfonate (2,6-NDS) is considered one of the more stable isomers. wgtn.ac.nzresearchgate.net However, at temperatures exceeding 300°C, it becomes unstable and undergoes decomposition. wgtn.ac.nz The primary decomposition products identified under these conditions are naphthalene and the two naphthol isomers, 1-naphthol (B170400) and 2-naphthol. wgtn.ac.nz

Pyrolysis-gas chromatography/mass spectrometry studies of sulfonated aromatic amines and dyes have shown that aniline (B41778) and aminonaphthalene are dominant pyrolysis products. nih.govresearchgate.net While not directly on this compound, this suggests that under pyrolytic conditions, cleavage of the sulfonate groups and fragmentation of the naphthalene ring system are likely to occur, leading to the formation of smaller aromatic compounds. The optimal temperature for pyrolysis of many of these compounds was found to be around 500°C. nih.govresearchgate.net The thermal decomposition process is generally initiated by the cleavage of the C-S bond, releasing sulfur oxides and forming a naphthalene radical, which can then undergo further reactions.

The following table outlines the observed thermal decomposition products of naphthalenedisulfonates under different conditions.

| Condition | Compound Studied | Decomposition Temperature | Key Decomposition Products |

| Hydrothermal | 2,6-Naphthalenedisulfonate | > 300°C | Naphthalene, 1-Naphthol, 2-Naphthol |

| Pyrolysis | Sulfonated aromatic amines/dyes | ~ 500°C | Aniline, Aminonaphthalene |

Radiolytic Transformation Mechanisms in Aqueous Environments

The transformation of this compound in aqueous environments can also be initiated by radiolytic processes, such as those involving gamma radiation or electron beams. These high-energy sources generate reactive species in water, primarily hydrated electrons (e⁻aq) and hydroxyl radicals (•OH), which are highly effective at degrading organic pollutants.

Studies on the pulse radiolysis of aqueous naphthalene solutions have shown that both hydrated electrons and hydroxyl radicals react rapidly with the naphthalene ring. rsc.orgiaea.org The hydroxyl radical adds to the naphthalene molecule to form a hydroxyl radical adduct. iaea.orgnih.gov This adduct can then undergo further reactions, such as dimerization or, in the presence of oxygen, lead to the formation of hydroxylated derivatives like naphthols. nih.gov Research on the gamma-radiolytic degradation of nabumetone, a compound containing a naphthalene moiety, has confirmed the formation of hydroxylated degradation products and, upon further oxidation, carboxylic acids such as formic and oxalic acid. nih.gov

The primary mechanisms of radiolytic transformation of naphthalene and its derivatives in aqueous solutions are summarized in the table below.

| Radiolytic Species | Primary Reaction with Naphthalene Ring | Resulting Intermediates/Products |

| Hydroxyl Radical (•OH) | Addition to the aromatic ring | Hydroxycyclohexadienyl radicals, Hydroxylated naphthalenes (Naphthols) |

| Hydrated Electron (e⁻aq) | Addition to the aromatic ring | Naphthalene radical anion |

Applications in Advanced Materials Science and Engineering

Functional Materials for Adsorption and Separation

The naphthalene-2,6-disulfonate (B1230444) moiety serves as a robust organic linker in the synthesis of porous materials. Its rigid structure helps in the formation of well-defined pores, while the sulfonate groups can introduce specific functionalities and surface properties, making these materials suitable for capturing and separating various molecular species.

Porous carbons are recognized as effective adsorbents for carbon dioxide (CO₂) due to their high surface area, tunable pore structures, and excellent chemical stability. nih.govnih.gov A promising approach for synthesizing these materials involves using organic salts, such as disodium (B8443419) 2,6-naphthalene disulfonate (NDS), as precursors. nih.govnih.gov

Recent research has demonstrated a one-pot, self-activating method to produce sulfur-doped porous carbons from NDS without the need for external chemical activators. nih.govnih.gov In this process, the NDS precursor is pyrolyzed, and the decomposition releases gases like CO, H₂O, and CO₂, which act as in-situ activating agents to create a porous structure. nih.govnih.gov The activation temperature is a critical parameter that controls the porous texture and elemental composition of the final carbon material. nih.govnih.gov

Studies show that the optimal S-doped porous carbon, prepared at an activation temperature of 700 °C, exhibits significant CO₂ uptake capacities. nih.govnih.gov The performance of these NDS-derived carbons is attributed to a combination of narrow microporosity and the presence of sulfur content from the precursor. nih.govnih.gov Furthermore, these materials demonstrate moderate heats of adsorption for CO₂, fast adsorption kinetics, good dynamic CO₂ capture capacities, and stable performance over multiple cycles of use and regeneration. nih.govnih.gov

| Parameter | Value | Conditions |

|---|---|---|

| Optimal Synthesis Temperature | 700 °C | Pyrolysis |

| CO₂ Uptake Capacity | 3.56 mmol/g | at 0 °C and 1 bar |

| CO₂ Uptake Capacity | 2.36 mmol/g | at 25 °C and 1 bar |

| Key Performance Factors | Narrow microporosity and Sulfur (S) content | |

| Additional Properties | Fast adsorption kinetics, reasonable CO₂/N₂ selectivity, stable recyclability |

Engineered porous frameworks, particularly metal-organic frameworks (MOFs), utilize organic linkers to create crystalline materials with high porosity and tailored functionality for selective adsorption. researchgate.netresearchgate.netnih.gov Derivatives of naphthalene (B1677914), such as naphthalenedisulfonates and naphthalenedicarboxylates, are employed as these organic linkers to build robust frameworks. researchgate.netnih.gov

For instance, MOFs constructed with functionalized naphthalene dicarboxylate linkers have been synthesized and studied for their gas adsorption properties. researchgate.net In one study, a parent MOF (MOF-205) and three derivatives containing different functional groups attached to a naphthalene dicarboxylate linker were compared. researchgate.net Although the derivatives showed slightly lower Brunauer–Emmett–Teller (BET) surface areas, they exhibited enhanced hydrogen (H₂) adsorption at 77 K and improved CO₂ uptake at various temperatures compared to the parent MOF. researchgate.net This enhancement highlights the role of the functionalized naphthalene-based linker in improving gas affinity.

The use of modulators during synthesis can direct the formation of different framework structures, even when using the same yttrium (Y³⁺) cation and naphthalene-2,6-dicarboxylate (2,6-NDC²⁻) linker. nih.gov This technique, known as coordination modulation, allows for the creation of a series of polymorphs with distinct coordination environments and void spaces, demonstrating the versatility of naphthalene-based linkers in designing customized materials for specific separation tasks. nih.gov Other research has shown that montmorillonite (B579905) clay intercalated with specific complexes can selectively adsorb naphthalene from the gas phase, indicating the potential for creating hybrid materials for targeted molecular trapping. researchgate.net

| MOF Type | BET Surface Area (m²/g) | Key Finding |

|---|---|---|

| MOF-205 (Parent) | 4460 | Baseline performance |

| MOF-205-NH₂ | 4330 | Enhanced H₂ and CO₂ adsorption |

| MOF-205-NO₂ | 3980 | Enhanced H₂ and CO₂ adsorption |

| MOF-205-OBn | 3470 | Highest H₂ adsorption and good CO₂/N₂ selectivity |

Composites for Controlled Release Systems

Nanocomposites, particularly those based on layered materials, offer a platform for the controlled release of active agents. The ability of naphthalene-2,6-disulfonate to exist as a stable anion allows it to be intercalated into positively charged host materials, from which its release can be programmed.

Layered double hydroxides (LDHs), or anionic clays, are biocompatible materials composed of positively charged brucite-like layers with exchangeable anions residing in the interlayer space. nih.govnih.gov This structure makes them ideal hosts for creating host-guest systems with anionic molecules, including pharmaceutically active compounds and other functional agents. nih.gov

The principle of controlled release from these nanocomposites involves the intercalation of a desired anionic guest, such as naphthalene-2,6-disulfonate, into the LDH structure. This process stabilizes the guest molecule within the layers. nih.gov The release of the intercalated anion is typically triggered by changes in the external environment. A primary mechanism for release is ion exchange, where anions present in the surrounding solution (e.g., phosphate, carbonate, or chloride ions in bodily fluids) swap places with the intercalated guest anion, causing it to be gradually released from the nanocomposite.

Another key factor controlling the release is pH. LDHs are generally stable at neutral or alkaline pH but tend to dissolve in acidic conditions. This property can be used to program the release of the intercalated component in specific environments, such as the different pH regions of the gastrointestinal tract. nih.gov By modifying the chemical composition and particle size of the LDH, the release profile can be further tuned. nih.gov Therefore, a nanocomposite containing intercalated naphthalene-2,6-disulfonate could be engineered to release its payload in a predictable and controlled manner in response to specific environmental triggers.

To understand and predict the release of an active component from a delivery system, various mathematical models are employed to analyze the release kinetics. These models provide insights into the underlying release mechanisms, such as diffusion, swelling, or matrix erosion.

Commonly used kinetic models include:

Zero-Order Model: Describes a system where the release rate is constant over time, independent of the concentration of the active agent. This is often the ideal scenario for controlled drug delivery.

First-Order Model: Characterizes systems where the release rate is directly proportional to the concentration of the active agent remaining in the system.

Higuchi Model: This model is frequently used for matrix-based systems. It describes release as a diffusion-controlled process based on Fick's law of diffusion, where the cumulative amount of released component is proportional to the square root of time.

Korsmeyer-Peppas Model: This is an empirical model that relates the fractional release of the active agent to time. It is particularly useful for analyzing release from polymeric systems where the mechanism is not well-known or when more than one mechanism is involved. The release exponent, 'n', in the Korsmeyer-Peppas equation provides an indication of the release mechanism (e.g., Fickian diffusion, non-Fickian transport, or case-II transport).

For a system involving naphthalene-2,6-disulfonate intercalated in a nanocomposite, the release data would be fitted to these models. If the release profile fits the Higuchi model, it would suggest that the primary mechanism is diffusion of the disulfonate anion out of the composite's interlayer spaces. The Korsmeyer-Peppas model could further clarify whether this diffusion is purely Fickian or influenced by other processes like the swelling of the nanocomposite matrix.

Modulators in Cementitious and Construction Materials

In the construction industry, derivatives of naphthalene sulfonate are widely used as high-range water reducers, commonly known as superplasticizers. Calcium naphthalene-2,6-disulphonate falls within this class of materials, specifically as a polynaphthalene sulfonate (PNS). These admixtures are crucial for producing high-performance and high-strength concrete.

The primary function of a PNS superplasticizer is to significantly reduce the amount of water required in a concrete mix (by up to 25-30%) while maintaining or even improving its workability and flow. The mechanism of action involves the adsorption of the anionic PNS molecules onto the surface of cement particles. This imparts a strong negative charge, causing the particles to repel each other electrostatically. This dispersion prevents the flocculation of cement grains, releasing the water that would otherwise be trapped in these agglomerates and thus enhancing the fluidity (or slump) of the concrete.

Reducing the water-to-cement ratio leads to a denser, less porous cement paste, which results in significantly higher compressive and flexural strength, improved durability, and reduced permeability. The effectiveness of a PNS superplasticizer can be influenced by its molecular weight and the concentration of impurities like sodium sulfate (B86663) (Na₂SO₄), with lower concentrations generally being preferable for better performance. Research has shown that different formulations of PNS can yield varying results in terms of concrete viscosity and strength development, making the selection of the appropriate admixture critical for specific applications like reactive powder concrete. nih.gov

| Property Affected | Effect of PNS Addition | Typical Improvement | Source |

|---|---|---|---|

| Water Content | Reduces water requirement for a given workability | Up to 25-30% reduction | |

| Workability (Slump) | Increases fluidity and ease of placement | Production of high-slump, flowing concrete | |

| Compressive Strength | Increases due to lower water-cement ratio | Enables high-strength concrete (>130 MPa) | nih.gov |

| Flexural Strength | Increases | Improved mechanical performance | |

| Durability | Increases due to denser microstructure | Lower permeability |

Influence on Cement Hydration Kinetics through Adsorption and Dispersion

The primary mechanism by which this compound influences cement hydration is through surface adsorption and subsequent electrostatic dispersion. When added to a cementitious mixture, the anionic sulfonate (SO₃⁻) groups of the polymer chain adsorb onto the positively charged surfaces of the nascent cement particles. acs.org This adsorption creates a negative charge on the particle surfaces, leading to electrostatic repulsion between them.

This repulsion overcomes the van der Waals forces that cause cement particles to agglomerate, resulting in a well-dispersed system. The key effects on hydration kinetics are:

Initial Retardation: The adsorbed polymer layer can initially hinder the access of water to the cement grain surface, which may cause a slight delay in the initial hydration reactions of phases like tricalcium aluminate (C₃A) and tricalcium silicate (B1173343) (C₃S). acs.org

Enhanced Later-Stage Hydration: By dispersing the cement particles, a larger surface area is exposed to water, facilitating a more complete and efficient hydration process over time. This can lead to a more uniform growth of hydration products.

Influence on Hydrate Morphology: Some studies on naphthalene-based superplasticizers have shown they can influence the morphology of hydration products. For instance, they can promote the formation of ettringite, a key component in the early strength development of some cements. researchgate.net Research has indicated that naphthalene-based superplasticizers can accelerate the reaction to form ettringite, even if they delay the initial dissolution of the primary cement phases. researchgate.net

The interaction is a complex phenomenon involving the complexation of calcium ions both in the solution and on the surfaces of the cement particles. nih.gov This complexation is a key aspect of the superplasticizer's mode of action. nih.gov

Role in Controlling Concrete Workability and Rheology as Superplasticizers

The dispersing effect of this compound is fundamental to its role as a superplasticizer, directly impacting the workability and rheological properties of fresh concrete. Workability refers to the ease with which concrete can be mixed, placed, consolidated, and finished.

By preventing particle agglomeration, naphthalene-based superplasticizers significantly reduce the yield stress and plastic viscosity of the cement paste. acs.org This translates to a dramatic increase in the fluidity or slump of the concrete without the need for additional water. The ability to reduce the water-to-cement (w/c) ratio is a critical advantage. A lower w/c ratio, made possible by the superplasticizer, is directly linked to higher compressive strength and improved durability in the hardened concrete. acs.org

The performance of these superplasticizers can be influenced by competitive adsorption with other chemical admixtures present in the mix. researchgate.net The table below, based on research on naphthalene-based superplasticizers (BNS), illustrates the impact on fluidity.

Table 1: Effect of Naphthalene-Based Superplasticizer (BNS) Dosage on Cement Paste Fluidity This table is generated based on data from a study on a BNS and may be representative of the behavior of this compound under similar conditions.

| BNS Dosage (% by weight) | Fluidity at 5 min (mm) | Fluidity at 15 min (mm) |

|---|---|---|

| 0.0 | No Fluidity | No Fluidity |

| 0.8 | No Fluidity | No Fluidity |

| 1.1 | 90 | No Fluidity |

| 1.7 | 205 | 100 |

| 2.0 | 220 | 135 |

Data adapted from research on BNS in sulfoaluminate cement pastes. researchgate.net

Components in Proton-Conducting Materials

The use of sulfonated aromatic compounds is a significant area of research for developing proton-exchange membranes (PEMs), which are critical components in technologies like fuel cells. nih.govnih.gov These materials rely on the sulfonic acid groups (-SO₃H) to facilitate the transport of protons. While research exists on related molecules, specific data on this compound is limited.